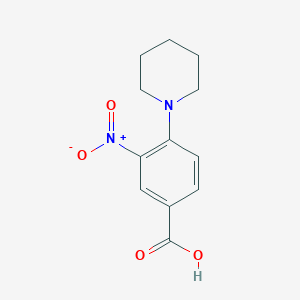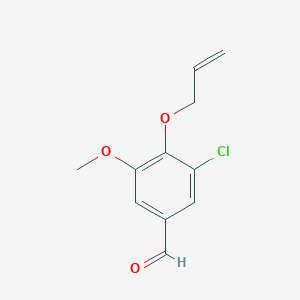
2-Chloro-1-nitro-3-(trifluoromethyl)benzene
Overview
Description
Scientific Research Applications
Crystallographic Studies
- 1-(4-Chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene : This compound, a chemical isomer of 3-nitrobenzotrifluoride, was studied for its potential to form a cocrystal. Although no cocrystal formed, the study provided insights into molecular packing and interactions, suggesting that specific associations prevent intermolecular mixing and promote phase separation (Lynch & Mcclenaghan, 2003).
Synthesis of Heterocyclic Compounds
- Synthesis of 1,2-Dialkyl-5-trifluoromethylbenzimidazoles : A study described the synthesis of a library of 1,2-dialkyl-5-trifluoromethylbenzimidazoles starting from 1-chloro-2-nitro-4-(trifluoromethyl)benzene. This process showcased the potential of the compound as a precursor for valuable heterocyclic compounds, leveraging its modular lipophilicity and high yields (Vargas-Oviedo et al., 2017).
Development of Polymeric Materials
- Synthesis of Fluorine-containing Polyetherimide : The compound was used in the synthesis of novel fluorine-containing polyetherimide. This research highlights its utility in developing advanced materials with specific properties, characterized using FTIR and DSC technologies (Yu Xin-hai, 2010).
Photophysical and Electrochemical Studies
Spectroscopic Investigation : A study focused on the spectroscopic analysis of 4-nitro-3-(trifluoromethyl)aniline, a related compound, providing detailed insights into its vibrational, structural, and thermodynamic characteristics. This research is crucial for understanding the electronic properties of such compounds (Saravanan et al., 2014).
Electrochemical Fluorination : The electrochemical fluorination of trifluoromethyl-substituted benzenes, including compounds related to 2-Chloro-1-nitro-3-(trifluoromethyl)benzene, was studied. This process yielded various perfluorocyclohexane derivatives, showcasing the potential for diverse chemical transformations (Yonekura et al., 1976).
Mechanism of Action
Target of Action
It is known to be used in the synthesis of highly potent and orally effective inhibitors of fabp4 , a protein involved in lipid metabolism and inflammation.
Action Environment
The action, efficacy, and stability of 2-Chloro-1-nitro-3-(trifluoromethyl)benzene can be influenced by various environmental factors . These could include temperature, pH, and the presence of other chemicals in the reaction environment.
Biochemical Analysis
Biochemical Properties
2-Chloro-1-nitro-3-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the inhibition of fatty acid-binding protein 4 (FABP4). FABP4 is a protein involved in the regulation of lipid metabolism and inflammation. By inhibiting FABP4, this compound can reduce inflammation and modulate lipid metabolism. The compound interacts with FABP4 through binding interactions, which inhibit the protein’s activity and prevent it from carrying out its normal functions .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of FABP4 leads to reduced inflammation and altered lipid metabolism in cells. This can impact cell signaling pathways related to inflammation and lipid metabolism, resulting in changes in gene expression and cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with FABP4. By binding to FABP4, the compound inhibits the protein’s activity, preventing it from carrying out its normal functions. This inhibition leads to reduced inflammation and altered lipid metabolism. The compound’s binding interactions with FABP4 are crucial for its anti-inflammatory and lipid-modulating effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its stability can be affected by factors such as temperature and pH. Long-term exposure to the compound can lead to sustained inhibition of FABP4 and prolonged anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FABP4 and reduces inflammation without causing significant adverse effects. At higher doses, the compound can exhibit toxic effects, including liver toxicity and other adverse reactions. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism and inflammation. The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels. By inhibiting FABP4, the compound can modulate lipid metabolism and reduce inflammation, impacting various metabolic pathways in the process .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution within cells and tissues is crucial for its anti-inflammatory and lipid-modulating effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The compound’s localization within specific subcellular compartments is important for its activity and function .
Properties
IUPAC Name |
2-chloro-1-nitro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-6-4(7(9,10)11)2-1-3-5(6)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWABRHQBRWLSSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193010 | |
| Record name | 2-Chloro-1-nitro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39974-35-1 | |
| Record name | 2-Chloro-1-nitro-3-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39974-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-nitro-3-(trifluoromethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039974351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1-nitro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-nitro-3-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.732 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(4-bromophenyl)ethyl]acetamide](/img/structure/B1364055.png)
![3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1364057.png)
![2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B1364058.png)
![3-{2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B1364060.png)
![4-(2-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364061.png)
![4-[(2Z)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoic acid](/img/structure/B1364062.png)


![2-[2-(Cyclohexen-1-yl)ethylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364067.png)

![3-[(Prop-2-yn-1-yloxy)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1364079.png)

